molecular formula C8H7BrN4S B2450068 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione CAS No. 1251040-64-8

1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione

Cat. No.: B2450068
CAS No.: 1251040-64-8
M. Wt: 271.14
InChI Key: NDALEVNMRAKOND-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-2H-tetrazole-5-thione is a heterocyclic compound featuring a tetrazole ring substituted with a bromophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione typically involves the reaction of 4-bromobenzyl chloride with sodium azide to form the corresponding tetrazole derivative. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with carbon disulfide to introduce the thione group, yielding the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)methyl]-2H-tetrazole-5-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thione group can be oxidized to a sulfone or reduced to a thiol, depending on the reagents used.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted tetrazoles
  • Sulfones and thiols
  • Cyclized heterocycles

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-2H-tetrazole-5-thione has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in biochemical studies.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-2H-tetrazole-5-thione
  • 1-[(4-Methylphenyl)methyl]-2H-tetrazole-5-thione
  • 1-[(4-Fluorophenyl)methyl]-2H-tetrazole-5-thione

Uniqueness: 1-[(4-Bromophenyl)methyl]-2H-tetrazole-5-thione is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions and enhances its potential interactions with biological targets compared to its analogs.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4S/c9-7-3-1-6(2-4-7)5-13-8(14)10-11-12-13/h1-4H,5H2,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDALEVNMRAKOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=S)N=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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